molecular formula C15H10ClN3OS B3863250 N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide

N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide

Cat. No.: B3863250
M. Wt: 315.8 g/mol
InChI Key: JULSTEVWROSNSB-GIJQJNRQSA-N
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Description

N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring, a pyridine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbaldehyde with pyridine-4-carboxamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The presence of the chloro and amide groups enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(6-chloro-3-phenyl-1-benzofuran-2-yl)methylideneamino]pyridine-4-carboxamide
  • Pyridoxal isonicotinoyl hydrazone
  • Isonicotinamide

Uniqueness

N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide is unique due to the presence of both benzothiophene and pyridine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential for specific biological activities and applications in materials science .

Properties

IUPAC Name

N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-14-11-3-1-2-4-12(11)21-13(14)9-18-19-15(20)10-5-7-17-8-6-10/h1-9H,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSTEVWROSNSB-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide

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